N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS2/c1-26-13-6-7-16-17(12-13)27-19(22-16)24-10-8-23(9-11-24)18(25)21-15-5-3-2-4-14(15)20/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOQGDWIEPIVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1226432-41-2 |
The structure features a piperazine ring linked to a benzothiazole moiety, which is known for its biological activity, particularly against cancer cells.
The biological activity of this compound can be attributed to its interaction with various cellular targets. Benzothiazole derivatives have been shown to inhibit key proteins involved in tumor growth and proliferation, including:
- Tyrosine Kinases : Such as EGFR and VEGFR-2, which are critical in signaling pathways for cell division and survival.
- Serine/Threonine Kinases : Including CDK and Aurora kinases, which are essential for cell cycle regulation.
- BCL-XL : A protein that regulates apoptosis, thus influencing cell survival in cancerous tissues.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The results indicate promising cytotoxic effects:
- MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with an IC value comparable to established chemotherapeutics.
- HeLa (Cervical Cancer) : Showed notable sensitivity, indicating potential as a therapeutic agent for cervical malignancies.
The compound's IC values against these cell lines suggest that it may be effective in clinical settings, warranting further investigation.
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the compound's structure can enhance its biological activity. For instance:
- Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Methylthio Group : This substitution has been linked to increased cytotoxicity by potentially altering metabolic pathways within cancer cells.
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives, including this compound:
- Aiello et al. (2019) reported on fluorinated benzothiazole derivatives demonstrating significant anti-tumor activities against MDA-MB-468 and MCF-7 cell lines, establishing a precedent for the efficacy of similar compounds .
- Kumbhare et al. (2020) synthesized various benzothiazole derivatives and screened them against U-937 and THP-1 cell lines, finding promising cytotoxic profiles that support the hypothesis that structural modifications can lead to enhanced biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the benzothiazole ring, piperazine modifications, and aryl carboxamide groups. Below is a detailed comparison of its physicochemical properties, synthetic yields, and biological relevance relative to key analogs:
Physicochemical and Spectral Comparisons
- NMR Profiles : All analogs show characteristic ¹H-NMR peaks for aromatic protons (δ 6.8–8.2 ppm) and piperazine carbons (δ 40–50 ppm in ¹³C-NMR) .
- Melting Points : Fluorinated derivatives (A2, A3) exhibit higher melting points (>190°C) than chlorophenyl analogs (~190°C), indicating stronger intermolecular interactions .
Functional Implications
- Target Selectivity : The methylthio group in the target compound may confer selectivity for thiol-rich enzyme active sites, analogous to 9s ’s activity in CFTR correction .
- Synthetic Challenges : Suzuki-Miyaura couplings (e.g., 12a ) achieve moderate yields (53–55%) due to steric hindrance from aryl boronic acids, while carboxamide formations (e.g., A2, A3) show higher efficiency (>50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
